6-Ethylnicotinothioamide
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Description
3-Pyridinecarbothioamide, 6-ethyl-, also known as Ethionamide Impurity 13, is a chemical compound with the molecular formula C8H10N2S . It has a molecular weight of 166.24 . The compound is a white to yellow solid and is stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Pyridinecarbothioamide, 6-ethyl- is1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)
. This indicates that the compound has a pyridine ring with a carbothioamide group attached to it . Physical and Chemical Properties Analysis
3-Pyridinecarbothioamide, 6-ethyl- is a white to yellow solid . It is stored in a dark place, in an inert atmosphere, at room temperature .Safety and Hazards
The safety information for 3-Pyridinecarbothioamide, 6-ethyl- indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P332+P313+P362+P364, P305+P351+P338+P337+P313, and P501 .
Future Directions
A paper titled “Synthesis, Structure, and Properties of the Iron Nitrosyl Complex with 2-Ethyl-4-pyridinecarbothioamide” presents the synthesis and data on the physicochemical characteristics and biological activity of a new iron nitrosyl complex where Q+ is protonated 2-ethyl-4-pyridinecarbothioamide . This suggests potential future directions in the study of complexes involving 3-Pyridinecarbothioamide, 6-ethyl- .
Properties
IUPAC Name |
6-ethylpyridine-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDRAXYLYFPHNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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